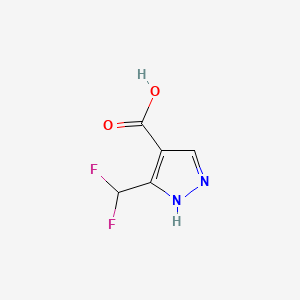![molecular formula C8H7F2NO2 B3025471 N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine CAS No. 332110-52-8](/img/structure/B3025471.png)
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine
Vue d'ensemble
Description
“N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine” is a chemical compound with the CAS Number: 332110-52-8 . Its molecular weight is 187.15 . The IUPAC name for this compound is 2-(difluoromethoxy)benzaldehyde oxime . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-4,8H,5H2 . This code provides a specific string of characters that represents the compound’s molecular structure. It includes information about the number and type of atoms, their bonds, and their arrangement in space.Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.15 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Applications De Recherche Scientifique
Biological Activities and Health Implications
Hydroxylamine and Related Compounds : Hydroxylamine derivatives demonstrate a spectrum of biological activities, including potential carcinostatic properties against certain tumors and the ability to inhibit cellular enzymes and viruses in vitro. They are also known for causing dermatitis and methemoglobinemia under certain exposure levels (Gross, 1985).
Antioxidant Properties of Hydroxycinnamic Acids : Compounds like hydroxycinnamic acids (HCAs), which share structural similarities with hydroxylamine derivatives, have been extensively studied for their antioxidant properties. These studies have highlighted the importance of structural features such as the presence of an unsaturated bond on the side chain and modifications of the aromatic ring for their antioxidant activity (Razzaghi-Asl et al., 2013).
Chemical Reactions and Environmental Behavior
- Reactivity and Environmental Fate : The environmental behavior of hydroxylamine and its potential role in the nitrogen cycle have been reviewed, emphasizing its significance in microbial metabolism and environmental nitrogen transformations. These insights could provide a context for understanding the reactivity and environmental fate of related compounds (Soler-Jofra et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment, and to use it only in well-ventilated areas .
Propriétés
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOZSTLMTBFGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366320 | |
| Record name | N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |
CAS RN |
332110-52-8 | |
| Record name | N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



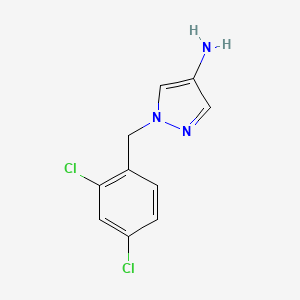

![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)
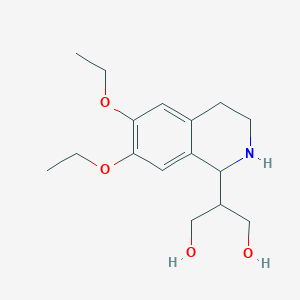
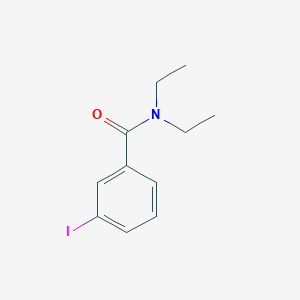
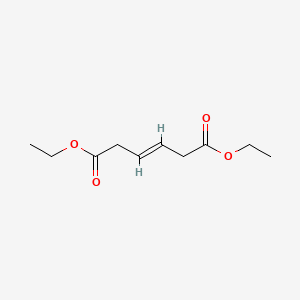
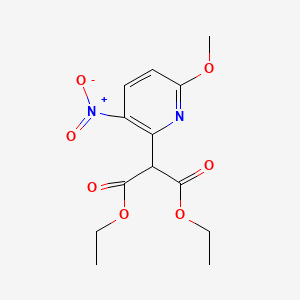
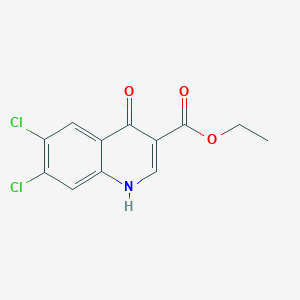


![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)

![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)
